molecular formula C18H20FN3O5 B4519410 N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine

N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine

Cat. No.: B4519410
M. Wt: 377.4 g/mol
InChI Key: VNBMBDRLWBEOMG-UHFFFAOYSA-N
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Description

N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine is a useful research compound. Its molecular formula is C18H20FN3O5 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.13869891 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Photoprotective Groups in Organic Synthesis

Compounds with specific functional groups, similar to the structure of "N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine," may be investigated for their potential as photoprotective groups in organic synthesis. Such compounds could be designed to undergo cleavage under light exposure, releasing active agents or modifying the structure of the synthesized molecule in a controlled manner (Piloto et al., 2011).

2. Metabolism and Bioactivation Studies

The metabolism and bioactivation pathways of complex organic molecules, particularly those involving acetylation and valine components, are crucial for understanding their biological activities and safety profiles. Research in this area could explore how such compounds are metabolized in biological systems and the potential formation of reactive intermediates (Fennell et al., 2005).

3. Antioxidant and Cytotoxicity Properties

The investigation into the antioxidant and cytotoxicity properties of compounds containing methoxy groups, similar to the methoxyphenyl segment in the target molecule, can provide insights into their potential therapeutic applications. Such studies may evaluate the balance between beneficial antioxidant effects and any associated cytotoxicity, guiding the development of safer and more effective drugs (Goh et al., 2015).

4. Development of Fluorescent Labeling Agents

Research into fluorescent labeling agents focuses on developing new compounds that can bind to specific biological molecules, enabling their detection and quantification in complex mixtures. Compounds with structural features similar to "this compound" might be explored for their potential as fluorescent labels, particularly in the context of high-performance liquid chromatography (HPLC) analysis (Gatti et al., 1992).

Properties

IUPAC Name

2-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5/c1-10(2)17(18(25)26)20-15(23)9-22-16(24)7-6-14(21-22)12-5-4-11(27-3)8-13(12)19/h4-8,10,17H,9H2,1-3H3,(H,20,23)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBMBDRLWBEOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.